molecular formula C9H6N2O4 B11894627 1H-Indazole-3,7-dicarboxylic acid

1H-Indazole-3,7-dicarboxylic acid

Cat. No.: B11894627
M. Wt: 206.15 g/mol
InChI Key: GKVSLGHRWYRDSA-UHFFFAOYSA-N
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Description

1H-Indazole-3,7-dicarboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an indazole core with carboxylic acid groups at the 3rd and 7th positions, making it a valuable compound for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3,7-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1H-Indazole-3,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylic acid
  • 2H-Indazole-3-carboxylic acid
  • 1H-Indazole-5-carboxylic acid

Comparison: 1H-Indazole-3,7-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at the 3rd and 7th positions, which can significantly influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit enhanced binding affinity to certain molecular targets and improved pharmacokinetic properties .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

2H-indazole-3,7-dicarboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-8(13)5-3-1-2-4-6(5)10-11-7(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

GKVSLGHRWYRDSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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